16:0 PE MCC
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C49H90N3O11P |
|---|---|
Molekulargewicht |
928.2 g/mol |
IUPAC-Name |
azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C49H87N2O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-47(54)59-40-44(62-48(55)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-61-63(57,58)60-38-37-50-49(56)43-33-31-42(32-34-43)39-51-45(52)35-36-46(51)53;/h35-36,42-44H,3-34,37-41H2,1-2H3,(H,50,56)(H,57,58);1H3/t42?,43?,44-;/m1./s1 |
InChI-Schlüssel |
JMSPAMLXDBHHLB-JDVFVDFBSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 16:0 PE MCC: A Maleimide-Functionalized Phospholipid for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
16:0 PE MCC, scientifically known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], is a crucial component in the development of advanced drug delivery systems. This maleimide-functionalized phospholipid serves as a versatile anchor for the covalent attachment of targeting ligands, such as peptides and antibodies, to the surface of liposomes and other lipid-based nanoparticles. This targeted approach enhances the therapeutic efficacy of encapsulated drugs by directing them to specific cells or tissues, thereby minimizing off-target effects and improving the overall therapeutic index. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in drug delivery, detailed experimental protocols for the formulation and characterization of targeted liposomes, and a summary of relevant quantitative data.
Introduction
The advent of nanotechnology in medicine has revolutionized drug delivery, offering solutions to challenges such as poor drug solubility, lack of specificity, and systemic toxicity. At the forefront of this revolution are lipid-based nanoparticles, particularly liposomes, which are biocompatible and capable of encapsulating a wide range of therapeutic agents. To further enhance their efficacy, these nanocarriers can be functionalized with targeting moieties that recognize and bind to specific receptors on diseased cells. This compound is a key enabling technology in this field, providing a stable and efficient means of conjugating these targeting ligands to the liposome surface.
The "16:0" designation refers to the two palmitoyl (16-carbon saturated) fatty acid chains, which provide rigidity and stability to the lipid bilayer. The "PE" indicates the phosphoethanolamine headgroup, a common component of biological membranes. The critical functionality of this molecule lies in the "MCC" (maleimidomethyl)cyclohexane-carboxamide) group, which contains a maleimide moiety. This maleimide group readily and specifically reacts with thiol (sulfhydryl) groups present in cysteine residues of peptides and proteins, forming a stable covalent thioether bond. This "click chemistry" reaction is highly efficient and can be performed under mild conditions, making it ideal for bioconjugation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug delivery. Key properties are summarized in the table below.
| Property | Value |
| Full Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] |
| Synonyms | DPPE-MCC, 16:0 MCC PE |
| CAS Number | 384832-87-5 |
| Molecular Formula | C₄₉H₈₆N₂NaO₁₁P |
| Molecular Weight | 933.18 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in chloroform and other organic solvents |
| Storage | -20°C under inert gas |
Role in Targeted Drug Delivery
The primary function of this compound is to serve as a linker for the attachment of targeting ligands to the surface of liposomes. This process transforms conventional, non-targeted liposomes into "smart" drug delivery vehicles capable of recognizing and binding to specific cell types.
The underlying principle is the thiol-maleimide reaction, a type of Michael addition. The maleimide group on this compound is an excellent Michael acceptor and reacts specifically with the thiol group of a cysteine residue in a peptide or protein. This reaction is highly selective and proceeds efficiently at physiological pH, allowing for the conjugation of delicate biomolecules without denaturation.
The workflow for creating targeted liposomes using this compound typically involves two main stages: the preparation of maleimide-functionalized liposomes and the subsequent conjugation of the targeting ligand.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of targeted liposomes incorporating this compound.
Preparation of Maleimide-Functionalized Liposomes
This protocol describes the preparation of liposomes containing this compound using the thin-film hydration and extrusion method.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (this compound)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DPPC, cholesterol, and this compound in chloroform at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator under reduced pressure to form
-
An In-depth Technical Guide to 16:0 PE MCC: A Thiol-Reactive Lipid for Advanced Drug Delivery and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], commonly known as 16:0 PE MCC. This maleimide-functionalized phospholipid is a critical tool for the development of targeted drug delivery systems and other bioconjugation applications. Its unique structure allows for the covalent attachment of thiol-containing molecules, such as peptides and antibodies, to the surface of liposomes and other lipid-based nanoparticles.
Core Chemical and Physical Properties
This compound is a synthetic phospholipid derivative. It consists of a glycerophosphoethanolamine backbone with two palmitic acid (16:0) chains, and a maleimidomethyl)cyclohexane-carboxamide (MCC) group attached to the amine of the phosphoethanolamine headgroup. The palmitic acid chains provide a hydrophobic anchor for incorporation into lipid bilayers, while the maleimide group offers a highly specific reactive handle for conjugation with thiols.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C49H86N2O11PNa | |
| Molecular Weight | 933.18 g/mol | |
| CAS Number | 384832-87-5 | |
| Purity | >99% (TLC) | |
| Appearance | Liquid (typically supplied in chloroform) | |
| Storage Temperature | -20°C |
Synthesis of this compound
Mechanism of Action: The Thiol-Maleimide Reaction
The utility of this compound in bioconjugation stems from the highly specific and efficient reaction between the maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue in a peptide or protein. This Michael addition reaction forms a stable thioether bond, covalently linking the target molecule to the lipid.
The reaction is most efficient at a pH range of 6.5-7.5. Below this range, the thiol is protonated and less nucleophilic, slowing the reaction rate. Above this range, the maleimide ring can undergo hydrolysis.
Caption: Thiol-Maleimide Conjugation on a Liposome Surface.
Experimental Protocols
Preparation of Maleimide-Functionalized Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.
Materials:
-
Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Hydration buffer (e.g., HEPES-buffered saline, HBS, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve the lipids in chloroform. A typical molar ratio would be DPPC:Cholesterol:this compound at 55:40:5.
-
Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the primary lipid (e.g., >41°C for DPPC).
-
The resulting multilamellar vesicles (MLVs) are then downsized by extrusion. Pass the lipid suspension through a 100 nm polycarbonate membrane multiple times (e.g., 11 times) using a mini-extruder.
-
The resulting maleimide-functionalized liposomes should be stored at 4°C and used for conjugation within a few days.
Conjugation of a Thiolated Peptide to Maleimide-Functionalized Liposomes
This protocol outlines the steps for conjugating a cysteine-containing peptide to the surface of pre-formed maleimide-functionalized liposomes.
Materials:
-
Maleimide-functionalized liposomes
-
Thiol-containing peptide (dissolved in a suitable buffer)
-
Reaction buffer (e.g., HEPES, pH 7.0)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Add the maleimide-functionalized liposomes to the reaction buffer.
-
Add the thiol-containing peptide to the liposome suspension. The molar ratio of maleimide to thiol can be optimized, but a starting point of 2:1 is often used.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing quenching agent and incubating for an additional 30 minutes.
-
Pur
An In-depth Technical Guide to 16:0 PE MCC: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 16:0 PE MCC, a maleimide-functionalized phospholipid critical in bioconjugation and the development of advanced drug delivery systems. This document details its physicochemical properties, experimental protocols for its use, and visual representations of key processes to support researchers in its application.
Core Properties of this compound
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], commonly known as this compound, is a synthetic lipid derivative. Its structure features a phosphoethanolamine headgroup linked to two palmitic acid (16:0) tails and functionalized with a maleimide group via a cyclohexanecarboxamide linker.[1][2] This maleimide group is highly reactive towards thiol groups, making this compound an invaluable tool for covalently attaching cysteine-containing peptides, proteins, and other molecules to lipid bilayers, such as those of liposomes.[2][3]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Chemical Formula | C₄₉H₈₆N₂O₁₁PNa | [1] |
| Molecular Weight | 933.18 g/mol | [1] |
| CAS Number | 384832-87-5 | [1] |
| Purity | ≥95% to >99% (TLC) | [1] |
| Physical Form | Liquid (in chloroform) or Powder | |
| Solubility | Soluble in ethanol (1 mg/mL), DMSO (0.5 mg/mL), and Chloroform:Methanol:Water (65:25:4) at 5 mg/mL. | [4] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
The primary application of this compound is in the preparation of functionalized liposomes for targeted drug delivery and other biomedical applications.[1][3] The following section provides a detailed methodology for the key experiments involving this compound: the preparation of maleimide-functionalized liposomes and the subsequent conjugation of thiol-containing molecules.
Preparation of Maleimide-Functionalized Liposomes
This protocol describes the formation of liposomes incorporating this compound into their lipid bilayer.
Materials:
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
This compound
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer, pH 7.0-7.5)
-
Organic solvent (e.g., chloroform, chloroform:methanol mixture)
Procedure:
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent at a desired molar ratio. A typical ratio might be DPPC:Cholesterol:this compound (e.g., 55:40:5).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should be carried out at a temperature above the phase transition temperature of the primary lipid.
-
Thiol-Maleimide Conjugation to Liposomes
This protocol details the covalent attachment of a thiol-containing molecule (e.g., a cysteine-terminated peptide) to the surface of the prepared maleimide-functionalized liposomes.
Materials:
-
Maleimide-functionalized liposomes
-
Thiol-containing molecule (e.g., peptide, protein)
-
Reaction buffer (degassed, pH 7.0-7.5, e.g., PBS, HEPES)
-
(Optional) Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Purification column (e.g., size-exclusion chromatography, gel filtration)
Procedure:
-
Preparation of the Thiolated Molecule:
-
Dissolve the thiol-containing molecule in the degassed reaction buffer.
-
If the molecule contains disulfide bonds, it may be necessary to reduce them to free thiols. Incubate the molecule with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. Dithiothreitol (DTT) can also be used, but excess DTT must be removed before conjugation.
-
-
Conjugation Reaction:
-
Add the solution of the thiolated molecule to the maleimide-functionalized liposome suspension. A molar excess of the maleimide lipid to the thiol-containing molecule is often used to ensure efficient conjugation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[2]
-
-
Purification of the Conjugate:
-
Remove unreacted molecules from the liposome-conjugate suspension using size-exclusion chromatography or dialysis.
-
Visualizations
The following diagrams illustrate the key experimental workflows described above.
Caption: Workflow for the preparation of unilamellar liposomes.
Caption: Workflow for thiol-maleimide conjugation to liposomes.
Caption: The chemical reaction of thiol-maleimide conjugation.
References
The Maleimide Group in Phospholipids: A Technical Guide to Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of phospholipids with reactive chemical moieties is a cornerstone of modern drug delivery and biomedical research. Among these, the maleimide group stands out for its exceptional utility in bioconjugation. This technical guide provides an in-depth exploration of the function of the maleimide group in phospholipids, detailing its core chemical principles, applications, and the methodologies for its use. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage maleimide-functionalized phospholipids in their work.
The primary role of the maleimide group incorporated into a phospholipid is to serve as a highly specific and efficient anchor point for the covalent attachment of various biomolecules.[1][2] This is achieved through its rapid and selective reaction with thiol (sulfhydryl) groups, which are naturally present in the cysteine residues of proteins and peptides.[][4] This "click" chemistry-like reaction forms a stable thioether bond under physiological conditions, making it an ideal tool for creating functionalized lipid bilayers, liposomes, and other lipid-based nanoparticles.[5][6]
Core Principles: The Thiol-Maleimide Reaction
The utility of maleimide-functionalized phospholipids is rooted in the Michael addition reaction between the maleimide's carbon-carbon double bond and a nucleophilic thiol.[4] This reaction is highly efficient and proceeds under mild conditions, typically within a pH range of 6.5-7.5.[4] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high selectivity for cysteine residues over other amino acids like lysine.[4]
The resulting thioether linkage is stable, which is crucial for applications where the conjugated molecule must remain attached to the lipid structure in a biological environment.[5] This stability ensures the integrity of targeted drug delivery systems and other bioconjugates during circulation and interaction with biological systems.[5]
Applications in Research and Drug Development
Maleimide-functionalized phospholipids are instrumental in a wide array of applications, primarily centered around the surface modification of lipid-based nanocarriers like liposomes.
1. Targeted Drug Delivery:
By incorporating maleimide-functionalized phospholipids into liposomes, targeting ligands such as antibodies, antibody fragments (Fab'), peptides, or aptamers can be covalently attached to the liposome surface.[7][8][9] These ligands can then recognize and bind to specific receptors overexpressed on the surface of target cells, such as cancer cells, leading to enhanced drug accumulation at the desired site and reduced off-target toxicity.[8][10] For instance, anti-EGFR Fab' fragments have been successfully conjugated to lipid nanoparticles to target the epidermal growth factor receptor on cancer cells.[8]
2. Enhanced Cellular Uptake and Retention:
Beyond specific receptor targeting, the maleimide group itself can interact with thiol groups present on cell surfaces, leading to increased cellular uptake and prolonged retention of liposomes at the target site.[11][12][13] This can result in a significant improvement in the therapeutic efficacy of encapsulated drugs, such as doxorubicin in breast cancer models.[12]
3. Studying Membrane Proteins and Peptides:
Maleimide-functionalized lipids provide a powerful tool for anchoring proteins and peptides to lipid bilayers to study their structure and function.[1][2] This allows researchers to investigate protein-lipid interactions, membrane protein topology, and the assembly of protein complexes in a controlled membrane environment.[1][2]
4. Mucoadhesion:
Maleimide-functionalized liposomes and polymers have demonstrated enhanced adhesion to mucosal surfaces due to their ability to form covalent bonds with thiol-rich mucins.[7][12] This property is being explored for developing more effective drug delivery systems for ophthalmic and other mucosal applications.[13][14]
Quantitative Data on Maleimide-Thiol Conjugation
The efficiency of the maleimide-thiol conjugation is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data for researchers designing bioconjugation experiments.
| Parameter | Value/Range | Conditions | Reference |
| Optimal pH Range | 6.5 - 7.5 | Aqueous Buffer | [4][15] |
| Reaction Selectivity (Thiol vs. Amine) | ~1000:1 | pH 7.0 | [4] |
| Conjugation Efficiency (cRGDfK peptide to nanoparticles) | 84 ± 4% | 2:1 maleimide to thiol molar ratio, 30 min, room temp, 10 mM HEPES pH 7.0 | [6] |
| Conjugation Efficiency (11A4 nanobody to nanoparticles) | 58 ± 12% | 5:1 maleimide to protein molar ratio, 2 h, room temp, PBS pH 7.4 | [16] |
| Liposome Preparation Method | Remaining Active Maleimide Groups | Purification Effect | Reference |
| Pre-insertion | 63% | Decreased to 32% after purification | [17][18] |
| Post-insertion | 76% | Minimal effect on activity | [17][18] |
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
This protocol provides a general framework for conjugating a thiol-containing molecule (e.g., a peptide or protein) to maleimide-functionalized liposomes.
Materials:
-
Maleimide-functionalized liposomes (e.g., containing DSPE-PEG-Maleimide).
-
Thiol-containing molecule (protein, peptide, etc.).
-
Degassed conjugation buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5.[19][20]
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if the thiol is in a disulfide bond.[19]
-
Organic solvent (e.g., DMSO or DMF) for dissolving water-insoluble molecules.[6][19]
Procedure:
-
Preparation of Thiolated Molecule: Dissolve the thiol-containing molecule in the degassed conjugation buffer.[19] If necessary, reduce any disulfide bonds by incubating with a molar excess of TCEP for approximately 20-30 minutes at room temperature.[19]
-
Reaction Setup: Add the solution of the thiolated molecule to the maleimide-functionalized liposome suspension. The molar ratio of maleimide to thiol should be optimized, but a starting point is often a 5- to 20-fold molar excess of the maleimide-containing lipid in the liposome to the thiol-containing molecule.[4]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[19] The optimal time and temperature may need to be determined empirically.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
Purification: Remove the unreacted molecule and byproducts by a suitable method such as gel filtration chromatography (e.g., Sephadex G-50), dialysis, or tangential flow filtration.[19]
Quantification of Maleimide Groups
The number of active maleimide groups on a liposome surface can be determined using a reverse Ellman's assay.[16]
Procedure:
-
React a known, excess amount of a thiol-containing compound (e.g., cysteine) with the maleimide-functionalized liposomes for a defined period (e.g., 1 hour).[16]
-
Quantify the amount of unreacted thiol remaining in the solution using Ellman's reagent (DTNB), which reacts with thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.[21]
-
The amount of maleimide is calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added, based on a 1:1 stoichiometric reaction between maleimide and thiol.[16]
Visualizations
Caption: The core reaction of a maleimide-functionalized phospholipid with a thiol-containing molecule.
Caption: A typical workflow for creating targeted liposomes using maleimide-functionalized phospholipids.
Caption: The logical pathway of targeted drug delivery using ligand-conjugated liposomes.
Conclusion
The maleimide group is a powerful and versatile tool in the field of phospholipid functionalization.[4] Its highly specific and efficient reaction with thiols provides a robust method for the covalent attachment of a wide range of biomolecules to lipid assemblies.[][5] This capability has been extensively leveraged to create sophisticated drug delivery systems with enhanced targeting and cellular uptake, as well as valuable research tools for studying membrane biology.[10][12] By understanding the core chemistry, optimizing reaction conditions, and following established protocols, researchers can effectively harness the power of maleimide-functionalized phospholipids to advance the development of novel therapeutics and to deepen our understanding of biological processes at the membrane interface.
References
- 1. Maleimide-functionalized lipids that anchor polypeptides to lipid bilayers and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. Maleimide - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Strategies for targeted gene delivery using lipid nanoparticles and cell-derived nanovesicles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00198A [pubs.rsc.org]
- 10. Designer lipids for drug delivery: from heads to tails - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 [mdpi.com]
- 12. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maleimide-functionalized phospholipid/Pluronic F127 mixed micelles for efficient ophthalmic delivery of voriconazole against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. ovid.com [ovid.com]
- 18. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 21. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
The Pivotal Role of Phosphatidylethanolamine in Cell Membrane Architecture and Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylethanolamine (PE) is a ubiquitous and essential phospholipid, second only to phosphatidylcholine in abundance within mammalian cell membranes. Its unique biophysical properties, stemming from a small, highly interactive headgroup and a conical molecular shape, confer upon it a critical role in a vast array of cellular processes far exceeding that of a simple structural component. This technical guide provides a comprehensive overview of the multifaceted functions of PE, detailing its synthesis, distribution, and profound influence on membrane dynamics, protein function, and cellular signaling. Particular emphasis is placed on its roles in membrane fusion and fission, its chaperone-like activity in protein folding, and its involvement in critical physiological events such as apoptosis and autophagy. This document serves as a resource for researchers and professionals seeking a deeper understanding of PE's significance in cellular biology and its potential as a target in drug development.
Introduction: The Significance of Phosphatidylethanolamine
Phosphatidylethanolamine is a glycerophospholipid consisting of a glycerol backbone esterified to two fatty acids, a phosphate group, and an ethanolamine headgroup. This structure, particularly the small ethanolamine headgroup, allows for strong intermolecular hydrogen bonding and imparts a conical shape to the molecule. This geometry is fundamental to many of PE's functions, as it induces negative membrane curvature, a property essential for dynamic membrane remodeling events.
PE is asymmetrically distributed across cellular membranes, with a pronounced enrichment in the inner leaflet of the plasma membrane and in the inner mitochondrial membrane. This specific localization is not merely incidental but is crucial for various cellular functions, including the regulation of membrane protein topology and activity, and the initiation of signaling cascades.
Biosynthesis of Phosphatidylethanolamine
Eukaryotic cells have evolved multiple, spatially distinct pathways for PE synthesis, underscoring its vital importance. The two primary pathways are the Kennedy pathway (CDP-ethanolamine pathway) located in the endoplasmic reticulum (ER) and the phosphatidylserine decarboxylase (PSD) pathway, which predominantly occurs in the inner mitochondrial membrane.
The Kennedy Pathway (CDP-Ethanolamine Pathway)
The Kennedy pathway is the primary route for de novo PE synthesis in many cell types. It utilizes dietary or salvaged ethanolamine and proceeds in three enzymatic steps:
-
Phosphorylation of ethanolamine: Ethanolamine is phosphorylated by ethanolamine kinase to produce phosphoethanolamine.
-
Activation to CDP-ethanolamine: CTP:phosphoethanolamine cytidylyltransferase (ECT) catalyzes the formation of CDP-ethanolamine from phosphoethanolamine and CTP. This is the rate-limiting step of the pathway.
-
Condensation with diacylglycerol: Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) transfers the phosphoethanolamine headgroup to diacylglycerol (DAG) to form PE.
The Phosphatidylserine Decarboxylase (PSD) Pathway
This pathway provides a significant source of PE, particularly within mitochondria. It involves the direct decarboxylation of phosphatidylserine (PS) to PE, a reaction catalyzed by the enzyme phosphatidylserine decarboxylase (PSD). PS is synthesized in the ER and must be transported to the mitochondria, a process that occurs at specialized membrane contact sites known as mitochondria-associated membranes (MAMs).
A diagram illustrating the major PE synthesis pathways is provided below.
Caption: Major pathways of phosphatidylethanolamine (PE) synthesis in eukaryotic cells.
Quantitative Data on Phosphatidylethanolamine
The abundance and biophysical properties of PE vary across different membranes and organisms, reflecting its diverse functional roles.
Abundance of Phosphatidylethanolamine in Biological Membranes
| Membrane/Organism | PE Content (% of total phospholipids) | Reference |
| Mammalian Cells (general) | 15-25% | |
| Human Nervous Tissue (white matter, spinal cord) | ~45% | |
| Inner Mitochondrial Membrane | Enriched, ~40% | |
| E. coli | Varies, can be a major component | |
| Insect SF9 Cells | High PE:PC ratio (4x higher than HEK 293T) | |
| Human HEK 293T Cells | 18.4-23.4% (PS+PE) |
Biophysical Properties of Phosphatidylethanolamine
The biophysical properties of PE are influenced by the composition of its acyl chains.
| PE Species | Melting Temperature (°C) | Comparison with PC | Reference |
| Di-oleoyl-phosphatidylethanolamine | -16 | Di-oleoyl-phosphatidylcholine: -20 | |
| Di-palmitoyl-phosphatidylethanolamine | 63 | Di-palmitoyl-phosphatidylcholine: 41 |
These differences highlight that PE-containing membranes are generally more viscous and have a higher propensity to form non-bilayer structures compared to those rich in phosphatidylcholine (PC).
Functional Roles of Phosphatidylethanolamine in Cell Membranes
PE's unique structural characteristics underpin its involvement in a wide range of critical cellular functions.
Membrane Dynamics: Fusion, Fission, and Curvature
The conical shape of PE molecules introduces negative curvature strain into the lipid bilayer. This property is crucial for processes that involve membrane remodeling:
-
Membrane Fusion: PE facilitates the formation of transient, non-bilayer intermediates, such as the hexagonal II phase, which lowers the energy barrier for the merging of two lipid bilayers. This is essential for events like vesicle trafficking, exocytosis, and mitochondrial fusion.
-
Membrane Fission: During processes like endocytosis and cell division (cytokinesis), the ability of PE to promote membrane curvature is vital for the scission of membranes.
-
Vesicle Formation: The budding of transport vesicles from organelles like the ER and Golgi apparatus is dependent on the generation of membrane curvature, a process to which PE contributes significantly.
Caption: The role of PE's conical shape in promoting membrane curvature and facilitating dynamic membrane processes.
Interaction with Membrane Proteins
PE plays a crucial role as a lipid chaperone, ensuring the correct folding, stability, and function of numerous membrane proteins.
-
Protein Folding and Insertion: PE assists in the proper folding of polytopic membrane proteins, such as the E. coli lactose permease, by preventing their aggregation and facilitating the attainment of their correct tertiary structure after insertion into the membrane.
-
Modulation of Protein Activity: The presence of PE in the lipid environment is essential for the optimal activity of various membrane proteins, including respiratory complexes in the mitochondria and bacterial multidrug transporters.
-
**Protein
Methodological & Application
Application Notes and Protocols for Conjugating Peptides to 16:0 PE MCC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides to lipids is a powerful strategy in drug delivery and development, enabling the creation of targeted therapies, enhancing the stability of peptide drugs, and facilitating their association with lipid-based nanocarriers such as liposomes. 16:0 PE MCC, or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], is a key reagent in this process. It is a phospholipid featuring a maleimide group that can selectively react with a thiol group (sulfhydryl group), most commonly from a cysteine residue within a peptide, to form a stable thioether bond. This application note provides a detailed protocol for the conjugation of a cysteine-containing peptide to this compound, including reaction conditions, purification, and characterization of the resulting peptide-lipid conjugate.
Chemical Principle
The conjugation chemistry is based on the Michael addition reaction between the maleimide group of this compound and the thiol group of a cysteine residue in the peptide. This reaction is highly specific for thiols at neutral pH (6.5-7.5), proceeding efficiently at room temperature to form a stable covalent thioether linkage. At pH values above 7.5, the maleimide group's reactivity towards primary amines increases, and hydrolysis of the maleimide can also occur.
Experimental Protocols
Materials and Reagents
-
Cysteine-containing peptide
-
This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide])
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
HPLC Solvents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Characterization: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer
Protocol for Peptide Conjugation
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the peptide has formed disulfide bonds (dimers), it may be necessary to reduce them. Add a 10-fold molar excess of TCEP to the peptide solution and incubate for 30 minutes at room temperature. It is not necessary to remove the TCEP before proceeding with the conjugation.
-
-
This compound Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a stock solution of this compound in an anhydrous organic solvent (DMSO or DMF) at a concentration of 10-20 mM. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
To the peptide solution, add the this compound stock solution to achieve a 4 to 20-fold molar excess of the lipid to the peptide. Add the lipid solution dropwise while gently stirring the peptide solution.
-
Note: The final concentration of the organic solvent in the reaction mixture should be kept below 15% to prevent precipitation of the peptide. The reaction solution may initially appear cloudy due to the low aqueous solubility of the lipid, but it should clarify as the reaction progresses.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.
-
-
Quenching the Reaction:
-
After the incubation period, quench the reaction by adding a quenching reagent to a final concentration of 10-50 mM. This will react with any unreacted maleimide groups.
-
Incubate for 15-20 minutes at room temperature.
-
Purification of the Peptide-Lipid Conjugate
The peptide-lipid conjugate can be purified from unreacted peptide, lipid, and other reagents using RP-HPLC.
-
Column: A C18 column is suitable for the separation of peptide-lipid conjugates.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the conjugate. The exact gradient will depend on the hydrophobicity of the peptide and the conjugate and should be optimized. A general starting gradient is:
-
0-5 min: 5% B
-
5-45 min: 5% to 95% B
-
Application Notes and Protocols for Targeted Drug Delivery Using 16:0 PE MCC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery aims to enhance the therapeutic efficacy of pharmaceuticals while minimizing off-target side effects. A prominent strategy in this field involves the use of liposomal nanocarriers functionalized with targeting ligands. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (16:0 PE MCC) is a maleimide-functionalized phospholipid that serves as a critical component in the development of such targeted delivery systems. The maleimide group provides a reactive site for the covalent conjugation of thiol-containing molecules, such as antibodies, antibody fragments (Fab'), peptides, and other targeting moieties. This allows for the specific delivery of encapsulated therapeutic agents to cells and tissues that overexpress the corresponding target receptors, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR) in various cancers.
These application notes provide a comprehensive overview, experimental protocols, and key characterization data for the use of this compound in the formulation of targeted liposomal drug delivery systems.
Data Presentation
The following tables summarize typical quantitative data obtained during the formulation and characterization of targeted liposomes incorporating a maleimide-functionalized lipid like this compound. The data is compiled from various studies and represents a range of expected values.
Table 1: Physicochemical Properties of Targeted Liposomes
| Parameter | Non-Targeted Liposomes | Targeted Immunoliposomes | Method of Analysis |
| Particle Size (nm) | 100 - 150 | 110 - 170 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -10 to -30 | -5 to -25 | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | 85 - 98 | 85 - 98 | Spectrophotometry, HPLC |
| Drug Loading (%) | 5 - 15 | 5 - 15 | Spectrophotometry, HPLC |
Table 2: In Vitro Drug Release Profile of Doxorubicin-Loaded Liposomes
| Time (hours) | % Cumulative Release (pH 7.4) | % Cumulative Release (pH 5.5) | Method of Analysis |
| 1 | < 5% | ~10% | Dialysis Method |
| 6 | ~10% | ~25% | Dialysis Method |
| 12 | ~15% | ~40% | Dialysis Method |
| 24 | ~20% | ~60% | Dialysis Method |
| 48 | ~25% | ~75% | Dialysis Method |
Experimental Protocols
Protocol 1: Preparation of Maleimide-Functionalized Liposomes using Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
Phospholipids (e.g., DSPC or DPPC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Organic solvent (e.g., chloroform/methanol mixture 2:1 v/v)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids (e.g., DSPC:Cholesterol:this compound at a molar ratio of 55:40:5) in the organic solvent in a round-bottom flask.
-
Create a thin lipid film by removing the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid transition temperature.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. The hydration should be performed at a temperature above the lipid transition temperature with gentle agitation.
-
The resulting multilamellar vesicles (MLVs) are then downsized by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-20 passes to form small unilamellar vesicles (SUVs).
-
Remove the unencapsulated drug by size exclusion chromatography or dialysis.
Protocol 2: Thiolation of Antibodies and Conjugation to Maleimide-Liposomes
This protocol details the thiolation of an antibody (e.g., an anti-EGFR antibody) and its subsequent conjugation to the prepared maleimide-functionalized liposomes.
Materials:
-
Antibody (e.g., Cetuximab, Trastuzumab)
-
Traut's Reagent (2-iminothiolane) or DTT (dithiothreitol)
-
Maleimide-functionalized liposomes (from Protocol 1)
-
Reaction buffer (e.g., PBS, pH 7
Application Notes and Protocols for Fluorescence Microscopy with 16:0 PE MCC Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein-membrane interactions is fundamental to understanding a vast array of cellular processes, from signal transduction to drug delivery. The use of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (16:0 PE MCC) in conjunction with fluorescence microscopy offers a powerful method to investigate these interactions. This compound is a lipid with a maleimide headgroup that can covalently bind to thiol groups, such as those on cysteine residues of a protein of interest.[1][2][3] This allows for the specific and stable anchoring of proteins to lipid bilayers, such as liposomes or supported lipid bilayers. By fluorescently labeling the protein of interest, its localization and dynamics at the membrane can be visualized and quantified.
These application notes provide a comprehensive guide to designing and executing experiments using fluorescently-labeled proteins in concert with this compound-containing lipid assemblies. Detailed protocols for protein labeling, liposome preparation, protein-liposome conjugation, and fluorescence microscopy are provided, along with data presentation guidelines and troubleshooting advice.
Data Presentation
Effective data presentation is crucial for the interpretation and comparison of experimental results. Quantitative data should be summarized in clearly structured tables.
Table 1: Properties of Common Thiol-Reactive Fluorescent Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Alexa Fluor™ 488 C₅ Maleimide | 495 | 519 | ~71,000 | 0.92 |
| Alexa Fluor™ 555 C₂ Maleimide | 555 | 565 | ~150,000 | 0.10 |
| Alexa Fluor™ 647 C₂ Maleimide | 650 | 668 | ~239,000 | 0.33 |
| BODIPY™ FL C₁-IA | 503 | 512 | ~80,000 | 0.90 |
| Rhodamine Red™ C₂ maleimide | 570 | 590 | ~95,000 | 0.85 |
Note: Spectral properties can vary slightly depending on the solvent and conjugation state. Always consult the manufacturer's specifications for the specific dye lot.
Table 2: Recommended Molar Ratios for Labeling and Conjugation
| Step | Reagent 1 | Reagent 2 | Recommended Molar Ratio (Reagent 1:Reagent 2) |
| Protein Labeling | Thiol-Reactive Dye | Protein | 10:1 to 20:1[4][5] |
| Liposome Formulation | This compound | Total Lipids | 1-5 mol% |
| Protein-Liposome Conjugation | Fluorescently Labeled Protein | This compound in Liposomes | 1:10 to 1:100 |
Experimental Protocols
Protocol 1: Fluorescent Labeling of a Cysteine-Containing Protein
This protocol describes the labeling of a protein with a free cysteine residue using a maleimide-functionalized fluorescent dye.[6][7]
Materials:
-
Protein of interest (with at least one accessible cysteine residue)
-
Thiol-reactive fluorescent dye (e.g., Alexa Fluor™ 488 C₅ Maleimide)
-
Reaction Buffer: 1x PBS or 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[5][6]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[7]
-
If the protein has disulfide bonds that need to be reduced to expose cysteines, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[5][6] Note: Avoid DTT as a reducing agent as it needs to be removed before adding the maleimide dye.
-
-
Dye Preparation:
-
Labeling Reaction:
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
-
Calculate the DOL using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).
-
Protocol 2: Preparation of Liposomes Containing this compound
This protocol details the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and sonication method.[8]
Materials:
-
Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)
-
This compound
-
Chloroform
-
Liposome Buffer: (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Probe sonicator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, mix the desired lipids in chloroform. A typical formulation is DOPC:this compound (95:5 molar ratio).
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add the liposome buffer to the flask.
-
Hydrate the lipid film by vortexing for 10-15 minutes. This will result in a milky suspension of multilamellar vesicles (MLVs).
-
-
Sonication:
-
Sonicate the MLV suspension using a probe sonicator on ice until the solution becomes translucent.[8] This typically takes 15-30 minutes. Sonication breaks down the MLVs into SUVs.
-
-
Purification and Storage:
Protocol 3: Conjugation of Fluorescently Labeled Protein to this compound Liposomes
This protocol describes the covalent attachment of the fluorescently labeled protein to the surface of the prepared liposomes.
Materials:
-
Fluorescently labeled protein (from Protocol 1)
-
This compound-containing liposomes (from Protocol 2)
-
Reaction Buffer: (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
-
Conjugation Reaction:
-
Mix the fluorescently labeled protein with the this compound-containing liposomes in the reaction buffer. The molar ratio of protein to this compound can be varied (e.g., 1:10 to 1:100) to optimize the density of protein on the liposome surface.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.
-
-
Removal of Unconjugated Protein:
-
Separate the protein-liposome conjugates from unconjugated protein using a method suitable for separating liposomes from soluble proteins, such as size exclusion chromatography or flotation in a density gradient.
-
Protocol 4: Fluorescence Microscopy Imaging
This protocol provides a general guideline for imaging the protein-liposome conjugates.
Materials:
-
Protein-liposome conjugates (from Protocol 3)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters for the chosen fluorophore
-
Antifade mounting medium (optional)
Procedure:
-
Sample Preparation:
-
Immobilize the liposomes on a glass slide. This can be achieved through non-specific adsorption or by using a supported lipid bilayer.
-
Alternatively, image the liposomes in solution.
-
-
Image Acquisition:
-
Locate the liposomes using bright-field or DIC microscopy.
-
Switch to fluorescence imaging using the appropriate excitation and emission filters for your fluorophore.
-
Adjust the exposure time and laser power to obtain a good signal-to-noise ratio while minimizing photobleaching.[9]
-
Acquire images and/or time-lapse series to study the localization and dynamics of the labeled protein.
-
Mandatory Visualizations
Signaling Pathway: Recruitment of a Scaffold Protein to the Cell Membrane
Caption: A generic signaling pathway illustrating the recruitment of a scaffold protein to the plasma membrane upon ligand binding.
Experimental Workflow
Caption: The experimental workflow for studying protein-membrane interactions using this compound and fluorescence microscopy.
Troubleshooting
Table 3: Common Problems and Solutions in Fluorescence Microscopy
| Problem | Possible Cause | Suggested Solution |
| No or Weak Fluorescent Signal | Low degree of labeling. | Optimize the dye-to-protein ratio during labeling.[10] |
| Inefficient protein-liposome conjugation. | Verify the reactivity of the maleimide groups. Ensure proper pH for the conjugation reaction. | |
| Photobleaching. | Reduce laser power and exposure time. Use an antifade reagent.[9] | |
| Incorrect filter set. | Ensure the excitation and emission filters match the fluorophore's spectra.[10] | |
| High Background Fluorescence | Unreacted fluorescent dye. | Ensure thorough purification after the protein labeling step.[10] |
| Non-specific binding of labeled protein. | Include a blocking step (e.g., with BSA) if using supported lipid bilayers. | |
| Autofluorescence from sample or media. | Use spectrally distinct fluorophores (e.g., in the red or far-red range). Image a control sample without the fluorophore.[9] | |
| Protein Aggregation | High protein concentration on liposomes. | Reduce the protein-to-liposome ratio during conjugation. |
| Protein instability. | Optimize buffer conditions (pH, salt concentration). |
For more in-depth troubleshooting, consulting specialized guides on fluorescence microscopy is recommended.[9][11][12]
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. This compound | CAS:384832-87-5 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. biotium.com [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 12. Troubleshooting Fluorescence Microscopy Experiments | The Scientist [the-scientist.com]
Application Notes and Protocols: Preparation and Characterization of 16:0 PE MCC Functionalized Vesicles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Liposomes and other lipid-based vesicles are versatile nanocarriers used extensively in drug delivery and biomedical research. Their biocompatibility, ability to encapsulate both hydrophilic and lipophilic agents, and tunable surface properties make them ideal delivery platforms. Surface functionalization allows for the attachment of targeting ligands, such as antibodies, peptides, or other molecules, to enhance site-specific delivery and cellular uptake.
16:0 PE MCC (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]) is a functionalized phospholipid integral to creating these targeted vesicles. The maleimide group on its headgroup is highly reactive towards free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins and peptides. This specific and efficient covalent conjugation chemistry allows for the stable attachment of biomolecules to the vesicle surface, a critical step in the development of advanced, targeted therapeutic and diagnostic agents.
These application notes provide a detailed protocol for the preparation, functionalization, and characterization of vesicles incorporating this compound.
Data Presentation
Quantitative data for typical vesicle formulations and their characterization are summarized below. These values serve as a general guideline; actual results may vary based on specific lipid compositions and experimental conditions.
Table 1: Example Formulations for this compound Vesicles
| Component | Formulation A (General Purpose) | Formulation B (Peptide Conjugation) | Molar Ratio (%) | Purpose |
| Primary Phospholipid | 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | 55 - 95 | Main structural component of the bilayer. |
| Cholesterol | Cholesterol | Cholesterol | 0 - 40 | Modulates membrane rigidity and stability. |
| Functional Lipid | This compound | This compound | 0.5 - 5 | Provides maleimide groups for conjugation. |
| PEGylated Lipid | DSPE-PEG(2000) | DSPE-PEG(2000) | 1 - 5 | Creates a hydrophilic shell to increase circulation time ("stealth" effect). |
Table 2: Typical Physicochemical Characterization Data
| Parameter | Pre-Conjugation Vesicles | Post-Conjugation Vesicles (e.g., with Peptide) | Method |
| Average Diameter (nm) | 100 - 120 | 110 - 140 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 | < 0.20 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -15 to -25 | -8 to -18 (Charge dependent on conjugated molecule) | Electrophoretic Light Scattering |
| Conjugation Efficiency (%) | N/A | 50 - 80 | HPLC or Spectrophotometry |
Experimental Protocols
Protocol 1: Vesicle Preparation by Thin-Film Hydration and Extrusion
This protocol is a widely used method for producing unilamellar vesicles of a controlled size.
Materials:
-
Primary phospholipid (e.g., POPC or DOPC)
-
Cholesterol
-
This compound
-
Chloroform or a chloroform:methanol mixture
-
Hydration Buffer (e.g., HEPES-buffered saline (HBS) or phosphate-buffered saline (PBS), pH 6.5-7.5)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Preparation:
-
Accurately weigh the desired lipids and dissolve them in chloroform in a round-bottom flask to ensure a homogenous mixture.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).
-
Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask wall.
-
Continue to apply the vacuum for at least 1-2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to the same temperature as the water bath.
-
Add the warm buffer to the flask containing the lipid film. The final lipid concentration is typically between 10-20 mg/mL.
-
Agitate the flask gently (e.g., by hand or on a low-speed vortex) for 1-2 hours. This process swells the lipid sheets, which then detach and form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing by Extrusion:
-
Assemble the lipid extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Heat the extruder block to maintain the temperature above the lipid phase transition temperature.
-
Draw the MLV suspension into a syringe and connect it to one side of the extruder. Connect an empty syringe to the other side.
-
Gently push the suspension through the membrane from the full syringe to the empty one. This is one pass.
-
Repeat this process for an odd number of passes (typically 11-21 times) to ensure the entire sample passes through the membrane a final time.
-
The resulting solution contains unilamellar vesicles with a diameter close to the pore size of the membrane used.
-
Application Note: Utilizing 16:0 PE MCC for Advanced Studies of Membrane Protein Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the dynamic behavior of membrane proteins is crucial for elucidating their functions in cellular signaling, transport, and catalysis. These dynamics, including lateral diffusion, oligomerization, and conformational changes, are fundamental to drug discovery and development. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (16:0 PE MCC) is a versatile phospholipid probe designed for the stable and specific labeling of membrane proteins. Its 16-carbon palmitoyl chains anchor it firmly within the lipid bilayer, while the maleimide group allows for covalent attachment to cysteine residues engineered into the protein of interest. This application note provides detailed protocols for using this compound to study membrane protein dynamics via Fluorescence Recovery After Photobleaching (FRAP), Single-Particle Tracking (SPT), and Förster Resonance Energy Transfer (FRET).
Principle of this compound in Studying Membrane Protein Dynamics
The core principle involves a two-step process. First, the membrane protein of interest, engineered to have a single surface-accessible cysteine residue, is reconstituted into a model membrane system such as a liposome or nanodisc. Subsequently, a fluorescent dye-labeled this compound is introduced. The maleimide group on the PE headgroup reacts specifically with the thiol group of the cysteine, forming a stable thioether bond. This covalently attaches the fluorescent lipid probe to the protein. The dynamics of the labeled protein can then be monitored using various fluorescence microscopy techniques.
Data Presentation
The following tables summarize typical quantitative data obtained from FRAP and SPT experiments to characterize membrane protein dynamics.
Table 1: Quantitative Data from FRAP Analysis of a Labeled Membrane Protein
| Parameter | Value | Description |
| Diffusion Coefficient (D) | 0.1 - 2.5 µm²/s | A measure of the speed at which labeled proteins move laterally within the membrane. |
| Mobile Fraction (Mf) | 60 - 95% | The percentage of the labeled protein population that is free to move within the observation area. |
| Half-maximal Recovery Time (t½) | 5 - 50 seconds | The time it takes for the fluorescence in the bleached region to recover to half of its final intensity. |
Table 2: Quantitative Data from SPT Analysis of a Labeled Membrane Protein
| Parameter | Value | Description |
| Mean Squared Displacement (MSD) | Varies with time lag | Provides information on the mode of diffusion (e.g., free, confined, or anomalous). |
| Instantaneous Diffusion Coefficient | 0.05 - 1.5 µm²/s | The diffusion coefficient calculated over short time intervals of a trajectory. |
| Confinement Domain Size | 50 - 300 nm | The approximate size of membrane domains in which the protein's diffusion is restricted. |
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Membrane Protein with Fluorescent this compound
This protocol outlines the covalent labeling of a purified membrane protein reconstituted in liposomes.
Materials:
-
Purified membrane protein with a single accessible cysteine residue.
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipids.
-
Fluorescently labeled this compound (e.g., with Atto 647N).
-
Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4), degassed.
-
TCEP (tris(2-carboxyethyl)phosphine).
-
Size-exclusion chromatography column (e.g., Sephadex G-50).
-
Bio-Beads SM-2 for detergent removal.
Methodology:
-
Proteoliposome Reconstitution:
-
Prepare a lipid mixture of DOPC and fluorescent this compound at a molar ratio of 99.5:0.5 in a glass vial.
-
Dry the lipids under a stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 1 hour.
-
Hydrate the lipid film with buffer to a final lipid concentration of 5 mg/mL, creating multilamellar vesicles (MLVs).
-
Solubilize the MLVs and the purified membrane protein separately with a mild detergent (e.g., n-Dodecyl β-D-maltoside, DDM).
-
Mix the solubilized lipids and protein at a desired lipid-to-protein molar ratio (e.g., 100:1).
-
Remove the detergent by dialysis or with Bio-Beads to allow the formation of proteoliposomes.
-
-
Cysteine Reduction and Maleimide Labeling:
-
To the proteoliposome solution, add TCEP to a final concentration of 1 mM to reduce any disulfide bonds on the protein's cysteine. Incubate for 30 minutes at room temperature.
-
Add the fluorescently labeled this compound to the proteoliposome solution at a 10-fold molar excess relative to the protein.
-
Incubate the reaction mixture overnight at 4°C with gentle agitation, protected from light.
-
-
Purification of Labeled Proteoliposomes:
-
Separate the labeled proteoliposomes from unreacted this compound using a size-exclusion chromatography column equilibrated with the desired buffer.
-
Collect the fractions containing the proteoliposomes, identified by the fluorescence of the labeled protein.
-
Troubleshooting & Optimization
Technical Support Center: Peptide Conjugation to 16:0 PE MCC
Welcome to the technical support center for peptide conjugation to 16:0 PE MCC (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving conjugation efficiency and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a thiol-containing peptide to this compound?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently reactive, while the hydrolysis of the maleimide group is minimized. At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines, ensuring specific conjugation.
Q2: What molar ratio of this compound to peptide should I use?
A2: A common starting point is a 10 to 20-fold molar excess of the maleimide-containing lipid (this compound) to the thiol-containing peptide. However, the optimal ratio can depend on the specific characteristics of the peptide, such as its size and the accessibility of the thiol group. For smaller peptides, a lower molar excess, such as 2:1, has been shown to be effective, while larger molecules may require a higher ratio, like 5:1, to achieve optimal results. It is recommended to perform small-scale optimization experiments with varying molar ratios to determine the ideal conditions for your specific peptide.
Q3: My peptide has disulfide bonds. Do I need to reduce them before conjugation?
A3: Yes, it is crucial to reduce any disulfide bonds within your peptide before attempting conjugation. Maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S). Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective over a broad pH range and typically does not need to be removed before starting the conjugation reaction.
Q4: How should I store my this compound and thiol-containing peptide?
A4: this compound, being a saturated lipid, is relatively stable as a powder and should be stored in a glass container with a teflon closure at -20°C or below. Before use, allow the container to reach room temperature before opening to prevent condensation. If the this compound is in an organic solvent, it should be stored in a glass container under an inert gas like argon or nitrogen at -20°C. Thiol-containing peptides are prone to oxidation, leading to the formation of disulfide bonds. They should be stored lyophilized at -20°C or -80°C and dissolved in a degassed buffer immediately before use.
Q5: How can I confirm that the conjugation was successful?
A5: Several methods can be used to confirm successful conjugation. Techniques like SDS-PAGE will show a shift in the molecular weight of the peptide after conjugation. Chromatographic methods such as HPLC can be used to separate the conjugated product from the unreacted peptide and lipid. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the exact mass of the conjugate, confirming the addition of the peptide to the lipid.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the conjugation of your peptide to this compound.
Problem: Low or No Conjugation Efficiency
Possible Cause 1: Inactive Maleimide Group
-
Reason: The maleimide group on the this compound is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive. Storage conditions can also affect its reactivity; for instance, storing maleimide-functionalized nanoparticles at 20°C for a week can lead to a nearly 40% loss in reactivity, whereas storage at 4°C results in only about a 10% decrease.
-
Solution:
-
Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer right before starting the conjugation.
-
Ensure the reaction pH is maintained between 6.5 and 7.5.
-
Store this compound under the recommended conditions (-20°C, protected from moisture).
-
Possible Cause 2: Oxidized Thiol Group on Peptide
-
Reason: The free thiol (-SH) group on your peptide can oxidize to form a disulfide bond (S-S), which is unreactive with maleimide. This can be catalyzed by the presence of divalent metals or dissolved oxygen.
-
Solution:
-
If your peptide contains disulfide bonds, reduce them using a reagent like TCEP prior to conjugation.
-
Degas all buffers to remove dissolved oxygen.
-
Work with fresh peptide solutions.
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Reason: Incorrect pH, molar ratio of reactants, or reaction time can all lead to poor conjugation efficiency.
-
Solution:
-
pH: Ensure the reaction buffer is between pH 6.5 and 7.5.
-
Molar Ratio: Optimize the molar ratio of this compound to peptide. Start with a 10-20 fold excess of the lipid.
-
Reaction Time: Typical reaction times are 2 hours at room temperature or overnight at 4°C. You may need to optimize this for your specific peptide.
-
Possible Cause 4: Peptide Solubility Issues
-
Reason: If your peptide is not fully soluble in the reaction buffer, the conjugation efficiency will be reduced.
-
Solution:
-
Ensure your peptide is completely dissolved before initiating the reaction.
-
If solubility in aqueous buffers is an issue, consider using a co-solvent like DMF. However, be mindful that the choice of solvent can impact the reaction.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to factors affecting maleimide-thiol conjugation efficiency.
Table 1: Effect of Storage Temperature on Maleimide Reactivity
| Storage Temperature (°C) | Storage Duration | Approximate Decrease in Maleimide Reactivity |
| 4 | 7 days | ~10% |
| 20 | 7 days | ~40% |
Data adapted from studies on maleimide-functionalized nanoparticles.
Table 2: Optimal Molar Ratios for Different Molecules
| Molecule Type | Example | Optimal Maleimide:Thiol Molar Ratio | Resulting Conjugation Efficiency |
| Small Peptide | cRGDfK | 2:1 | 84 ± 4% |
| Nanobody | 11A4 | 5:1 | 58 ± 12% |
Data from a study on conjugation to PLGA nanoparticles.
Experimental Protocols
Protocol 1: Reduction of Peptide Disulfide Bonds
-
Dissolve the Peptide: Dissolve your thiol-containing peptide in a degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).
-
Add Reducing Agent: Add a 10-fold molar excess of TCEP solution to the peptide solution.
-
Incubate: Incubate the mixture at 37°C for 60-90 minutes.
-
Proceed to Conjugation: The reduced peptide is now ready for immediate use in the conjugation reaction. TCEP generally does not need to be removed.
Protocol 2: Peptide Conjugation to this compound
-
Prepare this compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Initiate Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the reduced peptide solution from Protocol 1.
-
Incubate: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Gentle mixing during this time can be beneficial.
-
Quench the Reaction (Optional): To stop the reaction and consume any excess maleimide, you can add a small molecule thiol like cysteine or 2-mercaptoethanol.
-
Purification: Remove unreacted peptide and this compound using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
Technical Support Center: 16:0 PE MCC Functionalized Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 16:0 PE MCC (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]) functionalized liposomes.
Troubleshooting Guides & FAQs
This section addresses common challenges in a question-and-answer format, providing insights into potential causes and actionable solutions.
My this compound functionalized liposomes are aggregating. What are the possible causes and solutions?
Aggregation, observed as an increase in particle size and polydispersity index (PDI), is a common stability issue. The primary causes and their respective solutions are outlined below:
-
Low Surface Charge: Insufficient electrostatic repulsion between liposomes can lead to aggregation.
-
Solution: Assess the zeta potential of your liposomes. A value close to neutral (0 mV) suggests a higher tendency for aggregation. Consider incorporating a charged lipid (e.g., a negatively charged phospholipid) into your formulation to increase surface charge and enhance electrostatic repulsion.[1]
-
-
High Ionic Strength of the Buffer: High salt concentrations can shield the surface charge of the liposomes, diminishing the electrostatic repulsion and promoting aggregation.[2]
-
Solution: If possible, reduce the salt concentration of your buffer. For instance, using a 10 mM HEPES buffer with 150 mM NaCl is a common practice to maintain physiological osmolarity while minimizing charge screening effects.[3]
-
-
Suboptimal pH: The pH of the formulation can influence the surface charge and stability of the liposomes.
-
Solution: Ensure the pH of your buffer is optimized for your specific lipid composition and any encapsulated cargo. For many formulations, a pH range of 6.5-7.4 is ideal.[4]
-
-
Improper Storage Conditions: Temperature fluctuations, especially freeze-thaw cycles, can disrupt the liposome structure and lead to aggregation.
-
Solution: Store liposome suspensions at 4°C. Avoid freezing, as the formation of ice crystals can damage the liposomal membrane.[2]
-
Why is the maleimide-thiol conjugation efficiency low?
Low conjugation efficiency can be frustrating. Here are the common culprits and how to address them:
-
Hydrolysis of the Maleimide Group: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive for conjugation with thiol groups.[5][6] The hydrolysis product, a maleamic acid derivative, cannot participate in the desired reaction.[5]
-
Oxidation of Thiol Groups: The thiol groups on your peptide or protein can oxidize to form disulfide bonds, which are unreactive with maleimides.
-
Solution: If your biomolecule contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[7] If using DTT, it must be removed before adding the maleimide-containing liposomes, as it will compete for the maleimide groups.[7] TCEP does not need to be removed.[7]
-
-
Incorrect Stoichiometry: The molar ratio of maleimide to thiol is crucial for efficient conjugation.
-
Solution: The optimal ratio can vary depending on the molecules being conjugated. For smaller peptides, a 2:1 maleimide to thiol ratio has been found to be effective, while for larger proteins like antibodies, a higher ratio (e.g., 5:1) may be necessary to overcome steric hindrance.[8][9][10][11] It is recommended to perform optimization experiments with varying molar ratios.
-
My liposomes are leaking their encapsulated content. How can I improve retention?
Leakage of the encapsulated drug or molecule is a critical stability concern. Here are some strategies to enhance cargo retention:
-
Lipid Bilayer Composition: The choice of phospholipids significantly impacts the rigidity and permeability of the liposomal membrane.
-
Solution: Incorporating cholesterol into the formulation can increase the packing density of the phospholipids, leading to a more rigid and less permeable bilayer.[7] Using phospholipids with a higher phase transition temperature (Tm), such as those with saturated acyl chains like in this compound, creates a less fluid membrane at typical storage and experimental temperatures.
-
-
Storage Temperature: Storing liposomes above their Tm can increase membrane fluidity and lead to leakage.
-
Solution: Store your liposomes at a temperature below the Tm of the primary phospholipid component, which is typically 2-8°C for many formulations.[12]
-
-
Osmotic Gradient: A mismatch in osmolarity between the inside and outside of the liposomes can induce stress on the membrane and cause leakage.
-
Solution: Ensure that the buffer used for hydration and storage is isotonic with the solution containing the encapsulated cargo.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability of maleimide-functionalized liposomes.
Table 1: Stability of Maleimide-Functionalized Liposomes at 4°C
| Time (days) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 | ~100 | < 0.2 | -39 |
| 7 | No significant change | No significant change | Not reported |
Data adapted from a study on maleimide-functionalized liposomes, indicating good physical stability over one week at 4°C.[13][14]
Table 2: Effect of pH on Zeta Potential of Maleimide-Functionalized Liposomes
| pH | Zeta Potential (mV) |
| 5.5 | ~ -20 |
| 6.6 | ~ -30 |
| 7.8 | ~ -40 |
| 8.3 | ~ -45 |
Data suggests that the negative surface charge of these liposomes increases with increasing pH.[15]
Table 3: Hydrolysis Rate of Maleimide Groups
| pH | Temperature (°C) | Observed Rate Constant (s⁻¹) |
| 5.5 | 37 | Very slow |
| 7.4 | 20 | 1.24 x 10⁻⁵ |
| 7.4 | 37 | 6.55 x 10⁻⁵ |
Data indicates that maleimide hydrolysis is significantly faster at physiological pH and temperature compared to more acidic and cooler conditions.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of this compound Functionalized Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a defined size.
Materials:
-
Lipids (e.g., primary phospholipid, cholesterol, and this compound)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Hydration buffer (e.g., PBS or HEPES-saline)
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (with desired pore size, e.g., 100 nm)
-
Round-bottom flask
-
Glass vials
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of lipids in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[16] b. Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.[16] c. Evaporate the solvent under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[16][17][18][19] d. Continue to dry the film under high vacuum for at least one hour (or overnight) to remove any residual solvent.[17]
-
Hydration: a. Add the hydration buffer, pre-warmed to a temperature above the highest Tm of the lipids, to the flask containing the dry lipid film.[16] b. Agitate the flask by hand or using the rotary evaporator (with the vacuum off) to hydrate the lipid film and form a suspension of multilamellar vesicles (MLVs). This suspension will appear milky.[16][17]
-
Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Pass the suspension through the membrane multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution. d. Collect the extruded liposome suspension. The solution should appear more translucent than the initial MLV suspension.
Protocol 2: Maleimide-Thiol Conjugation
This protocol outlines the procedure for conjugating a thiol-containing molecule (e.g., a peptide or protein) to the surface of this compound functionalized liposomes.
Materials:
-
This compound functionalized liposomes in a suitable buffer (pH 6.5-7.5)
-
Thiol-containing molecule
-
Reaction buffer (e.g., PBS or HEPES, pH 6.5-7.5, degassed)
-
(Optional) Reducing agent (e.g., TCEP)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare the Thiolated Molecule: a. If necessary, reduce any disulfide bonds in the protein or peptide by incubating with a reducing agent like TCEP.[7] b. Dissolve the thiolated molecule in the degassed reaction buffer.
-
Conjugation Reaction: a. Add the solution of the thiolated molecule to the liposome suspension. The molar ratio of maleimide to thiol should be optimized for your specific system (a starting point of 10:1 to 20:1 maleimide:protein is often recommended).[7] b. Flush the headspace of the reaction vial with an inert gas to minimize oxidation of the thiol groups.[7] c. Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, with gentle mixing.[5] Protect from light if using a fluorescently labeled molecule.
-
Quenching (Optional): a. To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to the reaction mixture.
-
Purification: a. Remove the unconjugated molecule and other reactants by a suitable method such as size exclusion chromatography or dialysis.
Protocol 3: Assessment of Liposome Stability
This section describes methods to evaluate the physical and chemical stability of your liposome formulation.
A. Measurement of Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI), while electrophoretic light scattering is used to determine the zeta potential.
Procedure:
-
Dilute a small aliquot of the liposome suspension in the appropriate buffer (e.g., 10 mM NaCl for zeta potential measurements) to achieve an optimal scattering intensity.[3]
-
Transfer the diluted sample to a suitable cuvette (for DLS) or a folded capillary cell (for zeta potential).[3]
-
Place the sample in the instrument and allow it to equilibrate to the desired temperature.
-
Perform the measurements according to the instrument's software instructions.
-
Repeat these measurements at different time points and under various storage conditions (e.g., different temperatures) to assess stability. An increase in size and PDI over time indicates aggregation.
B. Drug Leakage Assay: This assay quantifies the amount of encapsulated material that has leaked out of the liposomes over time. A common method involves encapsulating a fluorescent dye at a self-quenching concentration.
Procedure:
-
Prepare liposomes encapsulating a fluorescent dye (e.g., calcein or carboxyfluorescein) at a concentration where its fluorescence is quenched.
-
Remove the unencapsulated dye by size exclusion chromatography or dialysis.
-
At various time points, take an aliquot of the liposome suspension and measure the fluorescence intensity (F_t). This represents the fluorescence from the leaked dye.
-
To determine the fluorescence corresponding to 100% leakage (F_max), add a detergent (e.g., Triton X-100) to another aliquot to disrupt the liposomes and release all the encapsulated dye.
-
Calculate the percentage of leakage at each time point using the following formula:
-
% Leakage = [(F_t - F_0) / (F_max - F_0)] * 100
-
Where F_0 is the initial fluorescence at time zero.
-
Visualizations
Experimental Workflow for Liposome Preparation and Functionalization
Caption: Workflow for preparing and functionalizing this compound liposomes.
Troubleshooting Decision Tree for Liposome Aggregation
Caption: Decision tree for troubleshooting liposome aggregation issues.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Phosphatidylethanol 16:0/18:1 in Freshly Drawn, Authentic Samples from Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docsdrive.com [docsdrive.com]
- 6. scialert.net [scialert.net]
- 7. Long term stability and interaction with epithelial cells of freeze-dried pH-responsive liposomes functionalized with cholesterol-poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System [mdpi.com]
- 10. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Partially polymerized liposomes: stable against leakeage yet capable of instantaneous release for remote controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. macau.uni-kiel.de [macau.uni-kiel.de]
- 17. Precision Localization of Lipid‐Based Nanoparticles by Dual‐Fluorescent Labeling for Accurate and High‐Resolution Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing Maleimide-Thiol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for maleimide-thiol conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
The optimal pH range for a maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.
-
Below pH 6.5: The reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.
-
Above pH 7.5: The selectivity for thiols decreases, and the maleimide group becomes more susceptible to reaction with primary amines (e.g., lysine residues). Additionally, the rate of maleimide hydrolysis increases at higher pH, leading to an inactive, ring-opened maleamic acid.
Q2: Which buffer should I choose for my maleimide-thiol conjugation?
Phosphate-buffered saline (PBS), Tris, or HEPES buffers at a concentration of 10-100 mM are commonly used and are ideal for maintaining protein integrity while facilitating the reaction. The most critical factor is to use a buffer that is free of any extraneous thiol-containing compounds, such as dithiothreitol (DTT) or 2-mercaptoethanol, as these will compete with your target thiol. It is also recommended to degas the buffer to remove dissolved oxygen, which can cause oxidation of free thiols.
Q3: What is the recommended temperature and incubation time for the reaction?
The reaction can typically be performed at room temperature for 2 hours or at 4°C overnight. Lowering the temperature to 4°C can be beneficial for sensitive proteins, though a longer incubation time is required to achieve a comparable yield. The optimal time and temperature may need to be determined empirically for each specific system.
Q4: How can I prevent the hydrolysis of the maleimide group?
Maleimide hydrolysis is a competing side reaction that becomes more significant with increasing pH and in aqueous solutions. To minimize hydrolysis:
-
Control the pH: Maintain the reaction pH within the recommended range of 6.5-7.5.
-
Prepare fresh solutions: Aqueous solutions of maleimide-containing reagents should be prepared immediately before use.
-
Storage: For storage, dissolve maleimide compounds in a dry, water-miscible, and biocompatible organic solvent such as DMSO or DMF and store at -20°C. Avoid long-term storage in aqueous buffers.
Q5: What are the common side reactions in maleimide-thiol chemistry and how can I avoid them?
Besides hydrolysis, other potential side reactions include:
-
Reaction with amines: At a pH above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues. This can be avoided by maintaining the pH between 6.5 and 7.5.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in an environment with a high concentration of other thiols (like in vivo). This can lead to the transfer of the conjugated payload to other molecules. To mitigate this, the thiosuccinimide ring can be hydrolyzed post-conjugation by raising the pH to 8.5-9.0, which results in a stable, ring-opened structure.
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring. This rearrangement is more pronounced at basic pH. Performing the conjugation at a more acidic pH (around 5.0) can prevent this, but the overall reaction rate will be slower.
Troubleshooting Guide
Problem: Low or no conjugation efficiency.
| Potential Cause | Troubleshooting Step |
| Maleimide Hydrolysis | Prepare fresh aqueous solutions of your maleimide reagent for each experiment. For storage, dissolve in anhydrous DMSO or DMF. |
| Thiol Oxidation | Ensure disulfide bonds in your protein/peptide are reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it doesn't contain thiols and typically doesn't need to be removed before adding the maleimide. Degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. |
| Suboptimal pH | Verify that the reaction buffer pH is within the optimal range of 6.5-7.5. |
| Incorrect Stoichiometry | An excess of the maleimide reagent is often used. A 10-20 fold molar excess is a common starting point, but this may need to be optimized for your specific molecules. For larger molecules or nanoparticles, steric hindrance might be a factor, requiring further optimization of the molar ratio. |
| Low Temperature | If performing the reaction at 4°C, try increasing the incubation time. Alternatively, consider running the reaction at room temperature if your biomolecule is stable. |
Problem: Poor reproducibility of results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Reagent Quality | Use high-purity reagents. If storing maleimide stock solutions, ensure they are protected from moisture and light. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Variability in Free Thiol Content | Quantify the free thiol concentration in your sample before each experiment using a method like Ellman's reagent (DTNB) to ensure consistent starting material. |
| Buffer Preparation | Prepare buffers fresh and accurately measure the pH for each experiment. Ensure buffers are properly degassed. |
Data Summary Tables
Table 1: Recommended Buffer Conditions for Maleimide-Thiol Reactions
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and minimizing maleimide hydrolysis. |
| Buffer Type | Phosphate, Tris, HEPES | Inert, commonly used biological buffers that maintain pH effectively. |
| Buffer Concentration | 10 - 100 mM | Sufficient buffering capacity without being detrimental to most proteins. |
| Additives | 1-5 mM EDTA | Chelates metal ions that can catalyze thiol oxidation. |
| Temperature | Room Temperature or 4°C | Room temperature for faster kinetics; 4°C for sensitive biomolecules. |
| Incubation Time | 2 hours (Room Temp) or Overnight (4°C) | Typical starting points, should be optimized for the specific reaction. |
Table 2: Influence of pH on Maleimide Reactivity
| pH Range | Primary Reaction | Secondary/Side Reactions |
| < 6.5 | Slow reaction with thiols | - |
| 6.5 - 7.5 | Optimal reaction with thiols | Minimal hydrolysis and reaction with amines. |
| > 7.5 | Reaction with thiols | Increased rate of maleimide hydrolysis and reaction with primary amines. |
| > 8.5 | Reaction with thiols | Reaction with primary amines becomes more significant. |
Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
-
Protein Preparation:
-
Dissolve the protein containing free thiol groups in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP. Incubate at room temperature for 20-60 minutes. Excess TCEP generally does not need to be removed.
-
If using DTT for reduction, it must be removed prior to adding the maleimide reagent, for example, by using a desalting column.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point). Ensure the final concentration of the organic solvent is low (e.g., <10% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Gentle mixing can be applied.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any excess maleimide, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added.
-
-
Purification:
-
Remove unreacted maleimide and other small molecules by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
Visualizations
Caption: General experimental workflow for maleimide-thiol conjugation.
troubleshooting aggregation in 16:0 PE MCC vesicles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0 PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) vesicles prepared with a methyl-cyclodextrin carrier (MCC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 16:0 PE MCC vesicles are aggregating immediately after preparation. What are the likely causes and solutions?
A1: Immediate aggregation of 16:0 PE vesicles is often related to the inherent biophysical properties of phosphatidylethanolamine (PE) lipids and the experimental conditions. Key factors include temperature, pH, and ionic strength.
-
Temperature: 16:0 PE (also known as DPPE) has a high phase transition temperature (Tm) of approximately 63°C. If the preparation and handling temperature is below the Tm, the lipid bilayers will be in a rigid gel state, which can promote aggregation.
-
Inter-vesicle Interactions: PE headgroups can form strong intermolecular hydrogen bonds, leading to vesicle-vesicle crosslinking and aggregation.
-
Solutions:
-
Temperature Control: Ensure that all preparation steps (hydration, extrusion) and subsequent handling are performed at a temperature above the Tm of 16:0 PE (>63°C).
-
Inclusion of Stabilizing Lipids: Incorporating a small percentage (5-10 mol%) of a charged lipid like 16:0 PG (dipalmitoylphosphatidylglycerol) or a PEGylated lipid can introduce electrostatic or steric repulsion to prevent aggregation.
-
pH Adjustment: Maintain a pH above the pKa of the ethanolamine headgroup (around 9.6) to increase surface charge and electrostatic repulsion. However, be mindful of the stability of other components in your formulation at high pH.
-
Q2: I observe aggregation of my vesicles during storage. How can I improve their long-term stability?
A2: Long-term stability issues are common and can be addressed by optimizing storage conditions and the vesicle formulation itself.
-
Storage Temperature: Storing vesicles below their Tm can lead to lipid phase separation and fusion. For 16:0 PE vesicles, storage above 63°C is not practical. Therefore, rapid freezing in liquid nitrogen and storage at -80°C is a common strategy. Be aware that freeze-thaw cycles can induce aggregation, so aliquot samples to avoid repeated cycling.
-
Formulation Optimization:
-
PEGylation: The inclusion of PEGylated lipids (e.g., DSPE-PEG2000) is a highly effective method to provide a steric barrier that prevents aggregation.
-
Cholesterol: While cholesterol is often used to modulate membrane fluidity, its effect on the stability of pure PE vesicles can be complex. It can potentially disrupt the tight packing of the gel phase below the Tm.
-
Q3: What is the role of methyl-cyclodextrin (MCC) in the vesicle preparation, and could it be causing aggregation?
A3: Methyl-β-cyclodextrin (MβCD) is typically used to facilitate the transfer or exchange of lipids to form vesicles, particularly in the preparation of asymmetric vesicles. However, its concentration is critical.
-
Mechanism: MβCD has a hydrophobic inner cavity that can encapsulate lipid molecules, effectively acting as a carrier to transfer them between different structures or from a lipid film into an aqueous solution.
-
Concentration Effects: At low concentrations, MβCD facilitates lipid transfer. However, at high concentrations, it can act as a detergent, solubilizing the vesicles and leading to their disruption and subsequent aggregation upon MβCD removal or dilution. It is crucial to use the optimal concentration of MβCD for your specific protocol and to remove it effectively after vesicle formation.
Q4: My vesicle sizing results from Dynamic Light Scattering (DLS) show a high Polydispersity Index (PDI). How can I achieve a more monodisperse population?
A4: A high PDI indicates a wide range of vesicle sizes, which can be a precursor to aggregation.
-
Extrusion: Ensure you are using a sequential extrusion process through polycarbonate membranes with decreasing pore sizes (e.g., starting with 400 nm, then 200 nm, and finally 100 nm). Perform multiple passes (at least 11-21) through the final pore size membrane to ensure a uniform size distribution. The extrusion process must be conducted above the Tm of 16:0 PE (>63°C).
-
Sonication: While probe sonication can reduce vesicle size, it can also lead to lipid degradation and a very broad size distribution. Bath sonication is a milder alternative but may be less effective for lipids with high Tm.
-
Purification: After preparation, use size exclusion chromatography (e.g., with a Sepharose 4B column) to separate well-formed vesicles from larger aggregates and unincorporated lipids.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Operating Temperature | > 63°C | Above the phase transition temperature (Tm) of 16:0 PE to ensure the lipid is in the fluid phase. |
| pH of Buffer | 7.4 - 9.0 | Higher pH can increase negative charge and reduce aggregation, but consider the stability of other components. |
| Ionic Strength | < 150 mM | High concentrations of divalent cations (e.g., Ca2+, Mg2+) can induce aggregation of negatively charged or zwitterionic vesicles. |
| Methyl-β-cyclodextrin Conc. | 1-10 mM | Concentration is highly dependent on the specific protocol. High concentrations (>20 mM) can lead to vesicle solubilization. |
| PEGylated Lipid Content | 2-10 mol% | Provides a steric barrier to prevent aggregation. |
| Extrusion Passes | 11-21 passes | Through the final membrane pore size to ensure a narrow size distribution. |
Experimental Protocol: Preparation of Stable 16:0 PE Vesicles
This protocol describes the preparation of 100 nm unilamellar vesicles composed of 16:0 PE with the inclusion of a PEGylated lipid for enhanced stability, using the lipid film hydration and extrusion method.
-
Lipid Film Preparation:
-
In a round-bottom flask, combine 16:0 PE and DSPE-PEG2000 (e.g., at a 95:5 molar ratio) dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the Tm of all lipid components to form a thin, uniform lipid film.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer (e.g., PBS pH 7.4) to >65°C.
-
Add the pre-heated buffer to the lipid film and hydrate for 1-2 hours at >65°C with gentle agitation (e.g., using a vortex mixer intermittently). This will form multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional):
-
To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.
-
Freeze the suspension rapidly in liquid nitrogen until completely frozen.
-
Thaw the suspension in a water bath heated to >65°C.
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired final pore size (e.g., 100 nm). Pre-heat the extruder and syringes to >65°C.
-
Transfer the vesicle suspension to one of the syringes.
-
Pass the suspension back and forth through the membrane for at least 11-21 passes.
-
The resulting suspension should contain large unilamellar vesicles (LUVs) with a narrow size distribution.
-
-
Purification and Characterization:
-
To remove any unincorporated material or larger aggregates, the vesicle suspension can be purified using size exclusion chromatography.
-
Characterize the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Vesicle concentration and morphology can be assessed using techniques like Nanoparticle Tracking Analysis (NTA) and Cryo-Transmission Electron Microscopy (Cryo-TEM).
-
Visualizations
Technical Support Center: Quality Control of 16:0 PE MCC Peptide Conjugation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality control of 16:0 PE MCC (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]) peptide conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no conjugation efficiency between my thiol-containing peptide and this compound?
Answer: Low or no conjugation efficiency is a common issue that can be attributed to several factors, ranging from reagent stability to reaction conditions. A systematic approach to troubleshooting is recommended.
-
Maleimide Hydrolysis: The maleimide group on the this compound is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1] It is crucial to prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation.[1] For short-term storage of aqueous solutions, a slightly acidic buffer (pH 6.0-6.5) at 4°C is advisable.[1]
-
Thiol Oxidation: The cysteine residue's thiol group on your peptide can oxidize to form disulfide bonds, preventing its reaction with the maleimide. Ensure your peptide is fully reduced before starting the conjugation. This can be achieved by treating the peptide with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.
-
Incorrect pH: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1] Below pH 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, the maleimide group becomes increasingly prone to hydrolysis, and the reaction with primary amines can become a competing side reaction.[1]
-
Suboptimal Stoichiometry: The molar ratio of maleimide (this compound) to the thiol-containing peptide is critical. While a slight excess of the maleimide is often used, a large excess can lead to unwanted side reactions. Conversely, an insufficient amount of maleimide will result in incomplete conjugation. For smaller peptides, a 2:1 maleimide to thiol ratio has been found to be optimal in some cases.[1]
Question 2: How can I confirm that my peptide has successfully conjugated to the this compound?
Answer: Several analytical techniques can be employed to verify the successful conjugation of your peptide to the lipid.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are powerful for confirming conjugation.[2][3] You should observe a new peak corresponding to the molecular weight of the peptide-lipid conjugate (mass of peptide + mass of this compound).
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate the conjugated product from the unconjugated peptide and lipid.[2][4] A new peak with a different retention time from the starting materials is indicative of successful conjugation.
-
SDS-PAGE: If your peptide is large enough, you may be able to visualize a shift in its molecular weight on an SDS-PAGE gel after conjugation.
Question 3: My final conjugate appears to be unstable. What could be the cause?
Answer: The stability of the maleimide-thiol linkage can be a concern, particularly due to a retro-Michael reaction, which can lead to the dissociation of the conjugate.[5][6]
-
Thiol Exchange Reactions: The thiosuccinimide bond formed can be susceptible to exchange with other thiols present in the solution, such as glutathione in biological systems.[5]
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement and loss of the original conjugate.[7] This can be minimized by working at a slightly acidic pH (around 5) during conjugation or by acetylating the N-terminal cysteine.[7]
Question 4: I am observing unexpected side products in my reaction mixture. How can I minimize them?
Answer: Side reactions can compromise the purity and homogeneity of your final product.
-
Control the pH: Maintaining the reaction pH within the optimal range of 6.5-7.5 is crucial to ensure the selectivity of the reaction for thiols over other nucleophilic groups like amines.[1]
-
Protect Reactive Groups: If your peptide contains multiple reactive groups, consider using protecting groups to prevent unwanted side reactions.
-
Purification: Proper purification of the final conjugate using techniques like size-exclusion chromatography (SEC) or HPLC is essential to remove any unreacted materials and side products.[8]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability.[1] |
| Maleimide:Thiol Molar Ratio | 1:1 to 5:1 (empirical optimization recommended) | A slight excess of maleimide often drives the reaction to completion. For smaller peptides, a 2:1 ratio has been shown to be effective.[1] |
| Reaction Temperature | Room Temperature (20-25°C) | Generally sufficient for the reaction to proceed at a reasonable rate without promoting significant degradation. |
| Reaction Time | 1 - 4 hours (empirical optimization recommended) | Reaction progress should be monitored to determine the optimal time for your specific system. |
Key Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol allows for the determination of the concentration of free thiol groups in your peptide solution before conjugation.
Materials:
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Cysteine or another thiol standard for generating a standard curve
-
Spectrophotometer
Procedure:
-
Prepare a DTNB solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Prepare a standard curve:
-
Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.
-
To 50 µL of each standard, add 2.5 mL of the reaction buffer and 50 µL of the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot the absorbance versus the thiol concentration to generate a standard curve.
-
-
Sample Measurement:
-
Add 50 µL of your peptide solution to 2.5 mL of the reaction buffer.
-
Add 50 µL of the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.
Protocol 2: General Procedure for this compound Peptide Conjugation
This is a general guideline; optimal conditions may vary depending on the specific peptide.
Materials:
-
Thiol-containing peptide
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., 100 mM HEPES, 150 mM NaCl, 10 mM EDTA, pH 7.0)
-
Reducing agent (e.g., TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the conjugation buffer.
-
If necessary, reduce the peptide by adding a 10-fold molar excess of TCEP and incubating for 1 hour at room temperature.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a known concentration.
-
-
Conjugation Reaction:
-
Add the desired molar ratio of the dissolved this compound to the peptide solution.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as L-cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
-
Purification:
-
Purify the conjugate from unreacted peptide, lipid, and other reagents using an appropriate method such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate using HPLC and mass spectrometry to confirm successful conjugation and assess purity.
-
Visual Diagrams
Caption: Experimental workflow for this compound peptide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsra.net [ijsra.net]
- 3. polarispeptides.com [polarispeptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. www-pub.iaea.org [www-pub.iaea.org]
avoiding hydrolysis of the maleimide group on 16:0 PE MCC
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 16:0 PE MCC (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]) to avoid hydrolysis of the maleimide group.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a maleimide-functionalized, thiol-reactive lipid. It consists of a phosphoethanolamine headgroup linked to two palmitic acid tails and a maleimide group. It is commonly used in the preparation of functionalized liposomes and lipid nanoparticles for drug delivery, targeted recognition, and peptide transport studies. The maleimide group allows for the covalent attachment of thiol-containing molecules, such as peptides or antibodies, to the lipid.
Q2: What is maleimide hydrolysis and why is it a concern?
Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a non-reactive maleamic acid. This is a significant concern because the resulting maleamic acid is unreactive towards thiols, meaning it can no longer be used for conjugation. This loss of reactivity can lead to failed experiments and inconsistent results.
Q3: What are the primary factors that cause hydrolysis of the maleimide group on this compound?
The primary factors that contribute to maleimide hydrolysis are:
-
pH: The rate of hydrolysis increases significantly with increasing pH. Above pH 7.5, the hydrolysis becomes more rapid.
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
Aqueous Storage: Storing maleimide-functionalized lipids in aqueous solutions is generally not recommended due to the risk of hydrolysis.
Q4: How can I detect if my this compound has hydrolyzed?
Several analytical techniques can be used to detect and quantify maleimide hydrolysis, including:
-
High-Performance Liquid Chromatography (HPLC): This can be used to separate the hydrolyzed and non-hydrolyzed forms of the lipid.
-
Mass Spectrometry (MS): This technique can identify the mass change associated with the addition of a water molecule during hydrolysis.
-
Spectroscopic Methods: Changes in the UV-Vis absorbance spectrum can indicate hydrolysis.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the hydrolysis of the maleimide group on this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the maleimide group prior to the conjugation reaction. | Verify the integrity of the this compound using an appropriate analytical method (e.g., HPLC, MS). Ensure that the pH of all buffers is within the optimal range of 6.5-7.5. Prepare fresh solutions of this compound immediately before use. |
| Suboptimal pH of the reaction buffer. | The ideal pH for the thiol-maleimide reaction is between 6.5 and 7.5. Below pH 6.5, the reaction rate slows down. Above pH 7.5, hydrolysis and reaction with amines become more prevalent. | |
| Presence of competing nucleophiles in the buffer. | Ensure that buffers are free of primary and secondary amines and thiols (e.g., Tris buffer should be used with caution as it contains a primary amine). | |
| Inconsistent results between experiments | Variable levels of hydrolysis due to differences in storage or handling. | Strictly adhere to recommended storage and handling protocols. Avoid storing this compound in aqueous solutions for extended periods. If aqueous storage is necessary, use a slightly acidic pH (6.0-6.5) and store at 4°C for short durations. |
| Temperature fluctuations during the experiment. | Maintain a consistent temperature during the conjugation reaction. While the reaction can be performed at room temperature, sensitive proteins may benefit from an overnight reaction at 4°C. |
Experimental Protocols
Protocol 1: Recommended Handling and Storage of this compound
To minimize hydrolysis, follow these handling and storage guidelines:
-
Storage of Dry Powder: Store the lyophilized powder of this compound at -20°C.
-
Preparation of Stock Solutions:
-
Dissolve this compound in a dry, water-miscible, and biocompatible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Briefly vortex to ensure complete dissolution.
-
-
Storage of Stock Solutions:
-
Unused stock solutions can be stored at -20°C for up to one month, protected from light.
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.
-
-
Use in Aqueous Buffers:
-
Aqueous solutions of this compound should be made immediately before use.
-
If temporary aqueous storage is unavoidable, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for a short period.
-
Protocol 2: Thiol-Maleimide Conjugation with this compound
This protocol provides a general procedure for conjugating a thiol-containing molecule to this compound.
-
Prepare the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule (e.g., peptide, protein) in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES). Degassing can be achieved by applying a vacuum or bubbling with an inert gas like nitrogen or argon.
-
If the molecule contains disulfide bonds, they must be reduced to free thiols. Use a non-thiol-containing reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Excess DTT, a thiol-containing reducing agent, must be removed before adding the maleimide reagent.
-
-
Prepare the this compound Solution:
-
Immediately before the reaction, prepare a fresh solution of this compound in an appropriate solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the this compound solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Gentle mixing can be applied during incubation.
-
-
Quenching and Purification:
-
Excess maleimide can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
-
Purify the conjugate using a suitable method like dialysis, size-exclusion chromatography, or HPLC to remove unreacted reagents.
-
Visualizations
Caption: Mechanism of maleimide group hydrolysis.
Validation & Comparative
A Comparative Guide to 16:0 PE MCC and Other Functionalized Lipids for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of drug delivery, the choice of functionalized lipids is paramount to the efficacy and safety of nanoparticle-based therapeutics. This guide provides an objective comparison of 16:0 PE MCC (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]), a maleimide-functionalized lipid, with other key classes of functionalized lipids, including cationic, ionizable, and zwitterionic lipids. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal lipid composition for their specific application.
Introduction to this compound
This compound is a phospholipid featuring a maleimide group attached to its headgroup via a cyclohexanecarboxamide linker.[1] This maleimide moiety is highly reactive towards thiol groups, making it an invaluable tool for the covalent conjugation of cysteine-containing biomolecules, such as peptides and antibodies, to the surface of liposomes.[1] This "bioconjugation" strategy is a cornerstone of targeted drug delivery, enabling nanoparticles to specifically recognize and bind to target cells, thereby enhancing therapeutic efficacy and reducing off-target effects.
Comparison of Functionalized Lipids
The performance of a lipid nanoparticle is largely dictated by the physicochemical properties of its constituent lipids. The following tables summarize the key characteristics and performance metrics of this compound and other major classes of functionalized lipids.
| Lipid Class | Primary Function | Mechanism of Action | Key Advantages | Key Disadvantages |
| Maleimide-Functionalized (e.g., this compound) | Covalent conjugation of targeting ligands (peptides, antibodies) | The maleimide group reacts with thiol groups on the ligand to form a stable thioether bond. | Enables precise and stable attachment of targeting moieties for active targeting. | The maleimide group can be susceptible to hydrolysis, and the conjugation efficiency can be influenced by factors like pH and the presence of reducing agents.[2] |
| Cationic Lipids (e.g., DOTAP, DC-Chol) | Encapsulation and delivery of negatively charged cargo (e.g., mRNA, siRNA) | Forms electrostatic interactions with the negatively charged backbone of nucleic acids, facilitating their condensation and encapsulation. The positive charge also promotes interaction with negatively charged cell membranes.[3][4] | High encapsulation efficiency for nucleic acids; can facilitate endosomal escape through the "proton sponge" effect.[5] | Can exhibit significant cytotoxicity due to membrane disruption; can be rapidly cleared by the immune system.[6][7] |
| Ionizable Lipids (e.g., DLin-MC3-DMA) | pH-sensitive delivery of nucleic acids | Remain neutral at physiological pH, minimizing toxicity and non-specific interactions. In the acidic environment of the endosome, they become protonated (cationic), which promotes interaction with the endosomal membrane and facilitates the release of the cargo into the cytoplasm.[8] | Reduced cytotoxicity compared to permanently cationic lipids; improved in vivo performance due to "stealth" properties at neutral pH. | Synthesis can be complex; the pKa of the lipid must be carefully optimized for efficient endosomal escape. |
| Zwitterionic Lipids | Enhanced stability and biocompatibility | Possess both a positive and a negative charge, resulting in a neutral overall charge. This structure mimics the natural lipids found in cell membranes. | High stability in biological fluids, reduced protein adsorption (biofouling), and improved biocompatibility.[9] | May not provide the same level of electrostatic interaction for nucleic acid condensation as cationic or ionizable lipids. |
| PEGylated Lipids (e.g., DSPE-PEG2000) | Prolonged circulation time ("stealth" properties) | The polyethylene glycol (PEG) chains create a hydrophilic shield on the liposome surface, which sterically hinders the binding of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system. | Significantly increases the blood circulation half-life of liposomes, allowing for greater accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect. | The PEG shield can sometimes hinder the interaction of the liposome with target cells (the "PEG dilemma"); can elicit an immune response in some cases. |
Performance Data Summary
The following table presents a qualitative comparison of the performance of different functionalized lipids based on published experimental findings. It is important to note that direct quantitative comparisons across different studies can be challenging due to variations in experimental conditions.
| Performance Metric | Maleimide-Functionalized | Cationic Lipids | Ionizable Lipids | Zwitterionic Lipids | PEGylated Lipids |
| Targeting Specificity | High (with conjugated ligand)[10] | Low (non-specific electrostatic interactions) | Low (unless combined with a targeting ligand) | Low (unless combined with a targeting ligand) | Moderate (passive targeting via EPR effect)[11] |
| Nucleic Acid Delivery Efficiency | Not directly applicable (used for targeting) | High[5] | Very High[8] | Moderate | Low (can hinder uptake) |
| In Vivo Circulation Time | Moderate (can be combined with PEG) | Short | Long | Long | Very Long[11] |
| Cytotoxicity | Low to Moderate | High[6][7] | Low to Moderate | Low | Low |
| Endosomal Escape | Not directly applicable | Moderate (proton sponge effect) | High (pH-dependent)[8] | Moderate (some are pH-sensitive) | Low |
| Stability in Serum | Moderate | Low (can aggregate)[12] | High | High | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of functionalized lipids.
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This is a common method for preparing liposomes with a defined size distribution.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, this compound) in chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, mix the desired lipids in chloroform to achieve the target molar ratios.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process is typically repeated 10-20 times.
-
The resulting liposome suspension can be stored at 4°C.
Protocol 2: Conjugation of a Thiolated Peptide to Maleimide-Functionalized Liposomes
This protocol describes the covalent attachment of a targeting peptide to liposomes containing this compound.
Materials:
-
Maleimide-functionalized liposomes (prepared as in Protocol 1)
-
Thiolated peptide
-
Reaction buffer (e.g., HEPES-buffered saline, HBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP, tris(2-carboxyethyl)phosphine) to ensure the peptide's thiol group is in its reduced form
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
If the thiolated peptide has formed disulfide bonds, treat it with a reducing agent like TCEP to expose the free thiol group.
-
Mix the maleimide-functionalized liposomes with the thiolated peptide in the reaction buffer. The molar ratio of maleimide groups to peptide will need to be optimized for efficient conjugation.
-
Incubate the reaction mixture at room temperature for several hours or overnight at 4°C with gentle agitation.
-
After the incubation, quench any unreacted maleimide groups by adding a small molecule thiol, such as L-cysteine.
-
Separate the peptide-conjugated liposomes from the unconjugated peptide and other reactants using size-exclusion chromatography.
-
Characterize the resulting immunoliposomes for size, zeta potential, and conjugation efficiency. The amount of conjugated peptide can be quantified using methods like the bicinchoninic acid (BCA) assay or by using a fluorescently labeled peptide.[13]
Protocol 3: In Vitro Cellular Uptake Assay
This protocol is used to compare the cellular uptake of different liposome formulations.
Materials:
-
Target cell line
-
Fluorescently labeled liposomes (e.g., containing a lipophilic dye like DiI or DiD)
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Prepare different formulations of fluorescently labeled liposomes (e.g., maleimide-functionalized with a targeting ligand, cationic, ionizable, etc.).
-
Incubate the cells with the liposome formulations at a defined concentration for a specific period (e.g., 4 hours) at 37°C.
-
After incubation, wash the cells thoroughly with PBS to remove any non-internalized liposomes.
-
For flow cytometry analysis, detach the cells and resuspend them in PBS. Analyze the fluorescence intensity of the cells to quantify liposome uptake.
-
For fluorescence microscopy, fix the cells and visualize the intracellular localization of the liposomes.
Protocol 4: Cytotoxicity Assay
This assay determines the toxicity of different lipid formulations on cells.
Materials:
-
Target cell line
-
Liposome formulations to be tested
-
Cell viability reagent (e.g., MTT, XTT, or a live/dead staining kit)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with serial dilutions of the different liposome formulations for a specified duration (e.g., 24 or 48 hours).
-
After the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (for MTT/XTT assays) or staining.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 (the concentration at which 50% of cells are viable) for each formulation.
Visualizations
Bioconjugation Workflow for this compound
Caption: Workflow for creating targeted liposomes using this compound.
Functional Differences of Lipid Headgroups
Caption: Functional mechanisms of different lipid headgroups.
Conclusion
The selection of a functionalized lipid is a critical decision in the design of lipid nanoparticles for drug delivery. This compound is an excellent choice for applications requiring the stable, covalent attachment of targeting ligands to the liposome surface. However, for applications such as gene delivery, cationic and, more recently, ionizable lipids are the preferred choice due to their ability to efficiently encapsulate and deliver nucleic acids. Zwitterionic and PEGylated lipids offer further opportunities to enhance the stability, biocompatibility, and in vivo performance of liposomal formulations. A thorough understanding of the distinct properties and performance characteristics of each class of functionalized lipid, as outlined in this guide, will empower researchers to develop more effective and safer nanomedicines.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Toxicological analysis of Lipid-Based Nanoparticles: A Comparative Study [auetd.auburn.edu]
- 7. Toxicological profile of lipid-based nanostructures: are they considered as completely safe nanocarriers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Current trends in the use of liposomes for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Stability of 16:0 PE MCC Formulations
For researchers, scientists, and drug development professionals, the in vivo stability of a drug delivery system is a critical determinant of its therapeutic efficacy. This guide provides an objective comparison of 16:0 PE MCC (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]) formulations with alternative lipid-based delivery systems, supported by experimental data.
Superior In Vivo Performance of Maleimide-Functionalized Liposomes
Maleimide-functionalized liposomes, which include this compound formulations, have demonstrated enhanced in vivo performance, particularly for targeted drug delivery in applications such as cancer therapy. The maleimide group on the liposome surface can react with thiol groups present on the surface of cells, leading to improved cellular uptake and prolonged retention at the target site.
Studies involving doxorubicin-loaded maleimide-functionalized liposomes have shown significantly longer retention in tumor xenografts and more potent antitumor effects in vivo when compared to their non-functionalized counterparts.[1][2] For example, at 72 hours post-injection, the fluorescence intensity of maleimide-modified liposomes at a tumor site was markedly higher than that of conventional liposomes.[1] This enhanced retention is a key factor in improving the therapeutic window of the encapsulated drug.
The biodistribution of drugs can also be favorably altered with maleimide functionalization. While conventional liposomes often show significant accumulation in the liver and spleen, maleimide-functionalized systems can be engineered to modify this profile. One study indicated a shift in biodistribution away from the lungs and towards the liver, which was interpreted as a safety improvement.[3] However, it is noteworthy that the maleimide moiety can also increase uptake by the reticuloendothelial system, which may necessitate further surface modifications, such as PEGylation, to prolong circulation time.
Comparative Data: this compound Formulations vs. Alternatives
While direct head-to-head in vivo stability studies of this compound formulations against a wide array of alternatives like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are not extensively available in the current literature, a clear advantage over conventional liposomes has been established.
| Feature | This compound Formulations (Maleimide-Functionalized Liposomes) | Conventional Liposomes | Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs) |
| In Vivo Stability | Generally high, with prolonged circulation and drug retention, especially when PEGylated. | Variable; can be prone to rapid clearance by the reticuloendothelial system. | Generally good; solid matrix can provide sustained drug release. |
| Tumor Retention | Enhanced and prolonged due to thiol-maleimide interactions at the tumor site.[1][2] | Lower retention time compared to functionalized liposomes.[1] | Can accumulate in tumors via the enhanced permeability and retention (EPR) effect. |
| Cellular Uptake | Increased in target cells due to surface reactivity.[1] | Primarily non-specific uptake. | Uptake mechanisms vary depending on surface properties. |
| Antitumor Efficacy | Demonstrated stronger antitumor effects in preclinical models.[1][2] | Generally lower efficacy than targeted formulations.[2] | Can improve the therapeutic index of encapsulated drugs. |
| Biodistribution | Can be tailored to alter organ distribution, potentially improving safety.[3] | Predominantly accumulates in the liver and spleen. | Biodistribution is influenced by size and surface characteristics. |
| Systemic Toxicity | Can reduce the systemic toxicity of encapsulated drugs, such as the cardiotoxicity of doxorubicin.[1] | Also reduces systemic toxicity compared to the free drug. | Generally well-tolerated with reduced drug toxicity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo stability. Below are outlines for key experiments.
Preparation of this compound Liposomes (Thin-Film Hydration)
-
Lipid Film Formation: A mixture of lipids, including this compound, phosphatidylcholine, and cholesterol, is dissolved in an organic solvent like chloroform.
-
Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator, leaving a thin lipid film on the flask's interior.
-
Hydration: The lipid film is hydrated with an aqueous buffer, which may contain the drug for encapsulation. This process is carried out above the lipid phase transition temperature.
-
Size Reduction: The resulting multilamellar vesicles are downsized to unilamellar vesicles of a desired size by sonication or extrusion through polycarbonate filters.
-
Purification: Unencapsulated drug is removed by techniques such as dialysis or size exclusion chromatography.
In Vivo Pharmacokinetic Study
-
Animal Model: Typically, mice or rats are used.
-
Administration: The liposomal formulations are administered intravenously.
-
Blood Sampling: Blood samples are collected at predetermined time points.
-
Drug Quantification: The concentration of the drug in the plasma is determined using a validated analytical method, such as HPLC.
-
Data Analysis: Pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t1/2), are calculated.
In Vivo Biodistribution Study
-
Animal Model: Tumor-bearing mice are often used for cancer drug delivery studies.
-
Administration: The formulations, often labeled with a radioactive or fluorescent marker, are administered intravenously.
-
Tissue Harvesting: At selected time points, animals are euthanized, and major organs and the tumor are collected.
-
Quantification: The amount of the marker in each tissue is quantified to determine the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Doxorubicin-Induced Apoptosis Signaling Pathway
Doxorubicin, a chemotherapeutic agent frequently delivered via liposomal formulations, exerts its cytotoxic effects primarily through the induction of apoptosis. The signaling cascade is multifaceted, involving both intrinsic and extrinsic pathways.
Caption: Doxorubicin-induced apoptosis signaling cascade.
Experimental Workflow for In Vivo Stability Assessment
The systematic evaluation of the in vivo stability of different lipid-based formulations follows a well-defined experimental workflow.
Caption: A typical workflow for the in vivo assessment of drug delivery formulations.
References
- 1. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maleimide-Thiol Linkages Alter the Biodistribution of SN38 Therapeutic Microbubbles Compared to Biotin-Avidin While Preserving Parity in Tumoral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 16:0 PE MCC
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 16:0 PE MCC (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]). It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in the laboratory.
Product Information and Hazard Identification
This compound is a maleimide-functionalized lipid commonly used in the preparation of functionalized liposomes for drug delivery and other biomedical applications. It is a thiol-reactive lipid that requires careful handling to maintain its integrity and ensure personnel safety.
Product Details:
| Property | Value |
| Synonyms | 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (sodium salt) |
| Molecular Formula | C49H86N2O11PNa |
| Molecular Weight | 933.18 g/mol |
| Form | Typically a powder or liquid in chloroform. |
| Storage Temperature | -20°C |
Hazard Identification:
| Hazard Class | Classification |
| Acute Toxicity (Inhalation) | Category 3 |
| Acute Toxicity (Oral) | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Carcinogenicity | Category 2 |
| Reproductive Toxicity | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Central nervous system) |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 |
| Signal Word | Danger |
This data is based on the classification for the compound when dissolved in chloroform. The hazards of the powdered form may differ and the Safety Data Sheet (SDS) should be consulted.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound.
| PPE Category | Required Items |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended, especially when handling the powder form or volatile solvents. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to use in experiments.
3.1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
The compound is typically shipped on dry ice; ensure it is still frozen.
-
Transfer the container to a -20°C freezer for storage.
-
Store in a tightly sealed container, protected from light and moisture.
3.2. Preparation and Reconstitution (if supplied as a powder):
-
Before opening, allow the vial to warm to room temperature to prevent condensation, which can cause hydrolysis of the lipid.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Work in a chemical fume hood to avoid inhalation of the powder.
-
Reconstitute using a suitable organic solvent such as chloroform or ethanol. The choice of solvent will depend on the experimental requirements.
-
Add the solvent slowly and gently agitate to dissolve the
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
